molecular formula C17H15NO3 B379550 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione CAS No. 281212-09-7

2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B379550
CAS RN: 281212-09-7
M. Wt: 281.3g/mol
InChI Key: ZOASFBHPCHNXHZ-UHFFFAOYSA-N
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Description

2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione is a chemical compound with the formula C17H15NO3 . It belongs to the class of isoquinolines .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione can be represented by the InChI string: InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2 . The average mass of the molecule is 281.307 and the monoisotopic mass is 281.10519 .

Scientific Research Applications

Chemosensor Development

This compound has been explored for its potential as a chemosensor . Chemosensors are molecules that can detect specific substances or ions, often through a change in color or fluorescence . The presence of an amino group in the structure of this compound allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones. These derivatives can exhibit high selectivity in the determination of anions, making them valuable in environmental monitoring and diagnostics.

Fluorescent Probes

The structural features of 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione make it a candidate for use as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for studying cellular processes. They can be used to label proteins, nucleic acids, or other biomolecules, allowing researchers to track these components in live cells or tissue samples.

Organic Synthesis

As a building block in organic synthesis , 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione offers a versatile starting point for constructing complex organic molecules . Its reactive sites are suitable for various chemical transformations, enabling the synthesis of a wide array of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals.

properties

IUPAC Name

2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOASFBHPCHNXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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